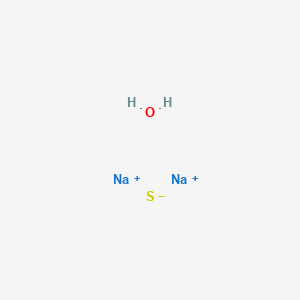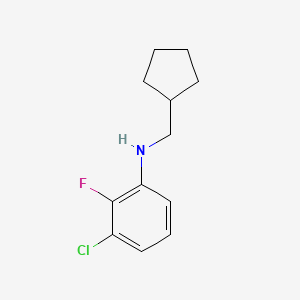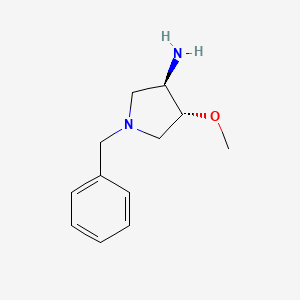
2-bromo-3-(bromomethyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-3-(bromomethyl)benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the benzofuran ring and the other to a methyl group. The molecular formula of this compound is C9H6Br2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(bromomethyl)benzofuran typically involves the bromination of 3-(bromomethyl)-1-benzofuran. This can be achieved through the following steps:
Starting Material: The synthesis begins with 1-benzofuran, which is commercially available or can be synthesized through various methods.
Bromination: The 1-benzofuran is first brominated to form 3-(bromomethyl)-1-benzofuran. This step involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Further Bromination: The 3-(bromomethyl)-1-benzofuran is then subjected to further bromination to introduce the second bromine atom at the 2-position of the benzofuran ring. This step can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-3-(bromomethyl)benzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding benzofuran derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3-(methyl)-1-benzofuran.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include 2-amino-3-(bromomethyl)-1-benzofuran, 2-thio-3-(bromomethyl)-1-benzofuran, and 2-alkoxy-3-(bromomethyl)-1-benzofuran.
Oxidation Reactions: Products include 2-bromo-3-(bromomethyl)-1-benzofuran derivatives with various oxidized functional groups.
Reduction Reactions: Products include 3-(methyl)-1-benzofuran and other reduced derivatives.
Aplicaciones Científicas De Investigación
2-bromo-3-(bromomethyl)benzofuran has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-3-(bromomethyl)benzofuran involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition or activation of specific enzymes and receptors, thereby modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-(bromomethyl)thiophene: A thiophene derivative with similar bromine substitution patterns.
2-Bromo-3-(bromomethyl)pyrrole: A pyrrole derivative with similar bromine substitution patterns.
2-Bromo-3-(bromomethyl)furan: A furan derivative with similar bromine substitution patterns.
Uniqueness
2-bromo-3-(bromomethyl)benzofuran is unique due to its benzofuran ring structure, which imparts distinct electronic and steric properties compared to other heterocyclic compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propiedades
Número CAS |
38281-50-4 |
|---|---|
Fórmula molecular |
C9H6Br2O |
Peso molecular |
289.95 g/mol |
Nombre IUPAC |
2-bromo-3-(bromomethyl)-1-benzofuran |
InChI |
InChI=1S/C9H6Br2O/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2 |
Clave InChI |
WDBPZYOUMCCOEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(O2)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B8739255.png)








![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ylamine](/img/structure/B8739338.png)


![D-Alanine, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B8739353.png)
![2,4-Diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine](/img/structure/B8739357.png)
